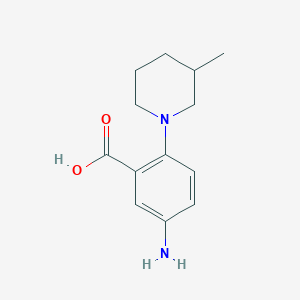

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid

Descripción

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid (CAS: 78243-67-1) is a benzoic acid derivative featuring a substituted piperidine ring at the ortho position relative to the carboxylic acid group. The compound’s structure combines a benzoic acid core with a 3-methylpiperidinyl substituent, which confers unique physicochemical and biological properties.

Propiedades

IUPAC Name |

5-amino-2-(3-methylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXVRSOPLAEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443779 | |

| Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78243-67-1 | |

| Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid typically involves the reaction of 5-amino-2-chlorobenzoic acid with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid exhibits diverse pharmacological activities, making it a subject of interest in drug discovery and development:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its structural analogs have shown promising results in inhibiting the growth of pathogens such as Mycobacterium tuberculosis .

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain analogs exhibit cytotoxic effects against multiple cancer cell lines, suggesting potential use as anticancer agents .

- Neuroprotective Effects : The compound has also been noted for its neuroprotective properties, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Antimicrobial Activity

- 5-Amino-2-(3-methylpiperidinyl)benzoic acid: Limited direct antimicrobial data are available, but piperidine-containing analogues are explored for antibacterial and antifungal activity due to their membrane-penetrating ability .

- Benzoxazole derivatives (e.g., 5-amino-2-(p-tert-butylphenyl)-benzoxazole): Exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to sulfonyl groups enhancing target binding .

- Piperazine derivatives : Show improved pharmacokinetic profiles in drug design, often used in antipsychotics and antivirals .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight that zero-order connectivity index (0JA) and first-order connectivity index (1JA) correlate with oral LD₅₀ in mice. The 3-methylpiperidinyl substituent may reduce acute toxicity compared to nitro- or halogen-substituted derivatives due to lower electron-withdrawing effects .

Actividad Biológica

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound consists of an amino group and a piperidine ring attached to a benzoic acid moiety. This structure allows for various chemical modifications, which can enhance its biological activity. The compound is synthesized through several methods, including condensation reactions involving piperidine derivatives and benzoic acid analogs, providing a versatile platform for further derivatization .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values suggest it possesses comparable efficacy to established chemotherapeutics such as doxorubicin and 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 22.54 | Comparable to doxorubicin |

| A549 | 5.08 | Better than pemetrexed |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells. This suggests that the compound may act as a microtubule-destabilizing agent, disrupting normal cellular functions and promoting cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values are promising when compared to standard antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may bind to key proteins involved in cancer progression and microbial resistance, modulating their activity. This interaction can lead to alterations in signaling pathways that regulate cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

- Antibacterial Testing : In vitro assays demonstrated that the compound exhibited potent antibacterial properties against Staphylococcus aureus with MIC values significantly lower than those of traditional antibiotics like ciprofloxacin .

Q & A

Q. What are the established synthetic routes for 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid?

The compound is typically synthesized via a two-step procedure. First, a benzoic acid derivative (e.g., 2,4-diaminophenol) reacts with a substituted benzoic acid in polyphosphoric acid (PPA) at elevated temperatures (160–190°C) to form a benzoxazole intermediate. In the second step, this intermediate undergoes coupling with a sulfonyl chloride or similar electrophile in dichloromethane/pyridine to introduce the 3-methylpiperidinyl group. Crystallization from ethanol-water is commonly used for purification .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- 1H/13C NMR spectroscopy : Aromatic protons and substituents (e.g., NH at 10.10–10.70 ppm, OCH3 at 3.74–3.80 ppm) are resolved to confirm regiochemistry .

- Mass spectrometry : Electrospray ionization (ESI-MS) detects molecular ion peaks (M+, M++H) and fragmentation patterns .

- Elemental analysis : Validates purity (±0.4% deviation from theoretical values) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature control : Excessive heat in PPA-mediated cyclization may lead to side reactions (e.g., over-sulfonation). Lowering reaction temperatures (e.g., 160°C vs. 190°C) can mitigate decomposition .

- Catalytic additives : Using carbodiimide/HOBt coupling agents minimizes racemization during amide bond formation, as shown in analogous benzoic acid derivatives .

- pH modulation : For coupling reactions, maintaining pH <7 prevents competitive hydrolysis of activated intermediates .

Q. How should discrepancies between theoretical and experimental spectroscopic data be addressed?

- Dynamic NMR studies : Resolve tautomerism or conformational exchange in solution (e.g., NH proton shifts due to hydrogen bonding) .

- Computational validation : Density functional theory (DFT) calculates expected NMR chemical shifts or IR stretches, identifying mismatches with experimental data .

- Crystallographic cross-check : Single-crystal X-ray structures provide unambiguous confirmation of molecular geometry .

Q. What strategies mitigate racemization during functionalization of the benzoic acid moiety?

- Low-temperature coupling : Conduct reactions at 0–4°C to reduce epimerization risk .

- Sterically hindered bases : Use Hünig’s base (DIPEA) instead of pyridine to minimize nucleophilic interference .

- Chiral HPLC monitoring : Track enantiomeric excess during synthesis of optically active derivatives .

Q. How can conflicting reports on biological activity of derivatives be reconciled?

- Structural-activity relationship (SAR) studies : Systematically vary substituents (e.g., piperidinyl methyl groups, aryl sulfonamides) to isolate contributing factors. For example, antimicrobial activity in benzoxazole derivatives correlates with electron-withdrawing substituents on the phenyl ring .

- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed bacterial strains, MIC protocols) to exclude methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.